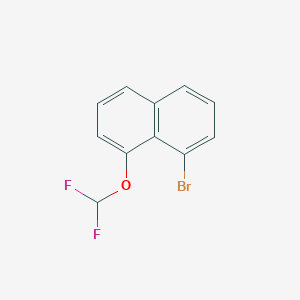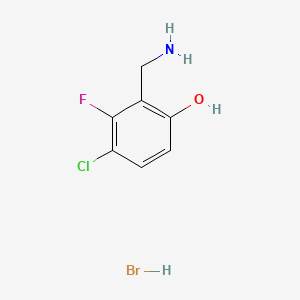
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a phenol ring substituted with an aminomethyl group, a chlorine atom, and a fluorine atom, and it is stabilized as a hydrobromide salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-fluoro-phenol with formaldehyde and ammonia, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalyst: Acidic catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or other derivatives.
科学的研究の応用
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)-4-chloro-phenol
- 2-(Aminomethyl)-3-fluoro-phenol
- 4-Chloro-3-fluoro-phenol
Uniqueness
2-(Aminomethyl)-4-chloro-3-fluoro-phenol;hydrobromide is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which can enhance its reactivity and binding affinity to biological targets. The hydrobromide salt form also improves its solubility and stability.
特性
分子式 |
C7H8BrClFNO |
|---|---|
分子量 |
256.50 g/mol |
IUPAC名 |
2-(aminomethyl)-4-chloro-3-fluorophenol;hydrobromide |
InChI |
InChI=1S/C7H7ClFNO.BrH/c8-5-1-2-6(11)4(3-10)7(5)9;/h1-2,11H,3,10H2;1H |
InChIキー |
RJCGEVQQOKFZOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)CN)F)Cl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


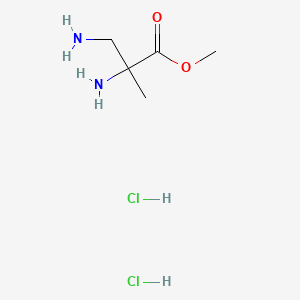
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)

![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)
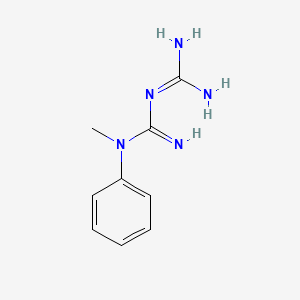

![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
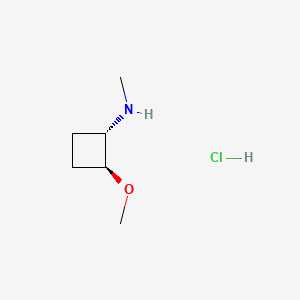
![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
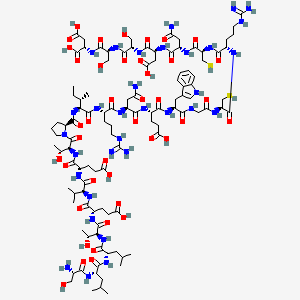
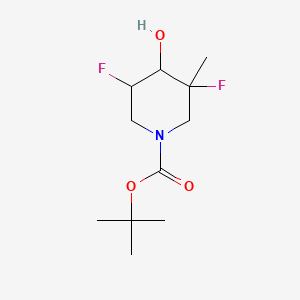

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
